molecular formula C20H29N3O2 B7163051 N-(3-ethyl-4-methylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide

N-(3-ethyl-4-methylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide

Cat. No.: B7163051
M. Wt: 343.5 g/mol
InChI Key: CNXZJFISEKISGB-UHFFFAOYSA-N
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Description

N-(3-ethyl-4-methylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is a synthetic organic compound It is characterized by a complex structure that includes a piperidine ring, a pyrrolidine ring, and a substituted phenyl group

Properties

IUPAC Name

N-(3-ethyl-4-methylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-3-16-14-18(7-6-15(16)2)21-19(24)17-8-12-23(13-9-17)20(25)22-10-4-5-11-22/h6-7,14,17H,3-5,8-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXZJFISEKISGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-4-methylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Pyrrolidine Group: The pyrrolidine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Phenyl Group: The 3-ethyl-4-methylphenyl group is attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-4-methylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(3-ethyl-4-methylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Materials Science: Explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-ethyl-4-methylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include:

    Receptors: Binding to and modulating the activity of specific receptors in the body.

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Pathways: Affecting signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethyl-4-methylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide: Similar structure but with a different substitution pattern on the piperidine ring.

    N-(3-ethyl-4-methylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylate: An ester derivative with different chemical properties.

Uniqueness

N-(3-ethyl-4-methylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both piperidine and pyrrolidine rings. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

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